molecular formula C20H24N2O4S B2934436 benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate CAS No. 2319721-31-6

benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate

Cat. No.: B2934436
CAS No.: 2319721-31-6
M. Wt: 388.48
InChI Key: WORFJKKYXMXFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate is a complex organic compound featuring a benzyl group, an oxane ring, a thiophene ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-({[(oxan-4-yl)(furan-2-yl)methyl]carbamoyl}methyl)carbamate: Similar structure but with a furan ring instead of a thiophene ring.

    Benzyl N-({[(oxan-4-yl)(pyridin-2-yl)methyl]carbamoyl}methyl)carbamate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions.

Properties

IUPAC Name

benzyl N-[2-[[oxan-4-yl(thiophen-2-yl)methyl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-18(13-21-20(24)26-14-15-5-2-1-3-6-15)22-19(17-7-4-12-27-17)16-8-10-25-11-9-16/h1-7,12,16,19H,8-11,13-14H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORFJKKYXMXFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.